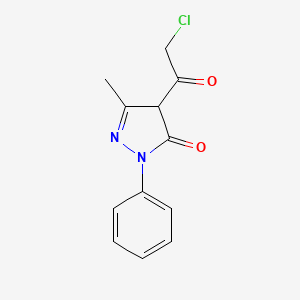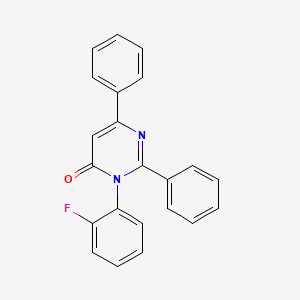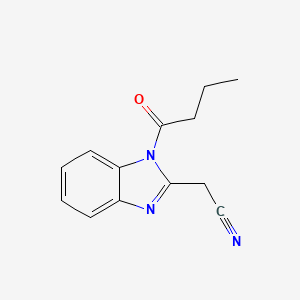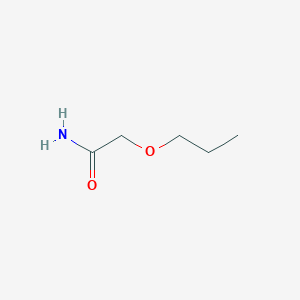
4-Chloroacetyl-3-methyl-1-phenyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound with a complex structure that includes a pyrazolone ring substituted with a chloroacetyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures (5-10°C) to control the rate of reaction and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazolone ring or other substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolones with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazolone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloroacetyl)morpholine: Similar in structure but with a morpholine ring instead of a pyrazolone ring.
Chloroacetyl chloride: A simpler compound used as a reagent in the synthesis of various chloroacetyl derivatives.
Uniqueness
4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
31197-05-4 |
|---|---|
Molekularformel |
C12H11ClN2O2 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(10(16)7-13)12(17)15(14-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
InChI-Schlüssel |
MMGZNWNWGPMYQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1C(=O)CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)


![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)




![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)




